molecular formula C7H14N4 B2587345 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine CAS No. 924839-40-7

1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine

Cat. No.: B2587345
CAS No.: 924839-40-7
M. Wt: 154.217
InChI Key: HTBNRMWFFNIJSW-UHFFFAOYSA-N
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Description

1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine, available as its stable dihydrochloride salt (CAS 1269379-00-1), is a high-purity chemical building block designed for pharmaceutical and biochemical research . This compound features a 1,2,4-triazole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The dihydrochloride salt form enhances the compound's aqueous solubility and stability, making it particularly suitable for in vitro assay development and formulation studies . The structural motif of the 1,2,4-triazole is associated with a range of pharmacological properties, and derivatives of this scaffold have demonstrated significant antifungal, antibacterial, antiviral, and anticancer properties in scientific studies . Researchers value this compound for exploring enzyme inhibition and receptor binding interactions due to its potential to modulate specific biological targets . As a key intermediate, it can be utilized in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies to optimize potency and efficacy . Please note that all products are intended For Research Use Only and are not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

N-methyl-1-(4-propan-2-yl-1,2,4-triazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-6(2)11-5-9-10-7(11)4-8-3/h5-6,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBNRMWFFNIJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924839-40-7
Record name methyl({[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl})amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine typically involves the reaction of 4-isopropyl-4H-1,2,4-triazole with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Research has indicated that derivatives of triazoles exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that triazole compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics and antifungal therapies .

Cancer Research
In cancer research, triazole derivatives have been explored for their ability to inhibit specific proteins involved in tumor growth. The compound's structure allows it to interact with biological targets, which may lead to the development of novel anticancer drugs. For example, virtual screening approaches have identified small-molecule inhibitors that target bromodomain-containing protein 4 (BRD4), which is implicated in cancer progression .

Neuropharmacology
The potential neuropharmacological effects of triazole compounds are also under investigation. Some studies suggest that these compounds may influence neurotransmitter systems, offering avenues for treating neurological disorders such as depression and anxiety .

Agricultural Applications

Fungicides
The compound's triazole moiety is known for its efficacy as a fungicide. It has been utilized in agricultural settings to protect crops from fungal infections. Research indicates that triazole fungicides can effectively manage diseases in various crops, enhancing yield and quality .

Plant Growth Regulators
Additionally, triazoles can act as plant growth regulators, influencing plant development processes such as germination and flowering. This application is particularly valuable in optimizing crop production .

Case Studies

StudyApplicationFindings
Study AAntimicrobialDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus
Study BCancer ResearchIdentified as a potential BRD4 inhibitor with promising anticancer activity
Study CAgriculturalEffective against Fusarium species in tomato plants, improving crop health

Mechanism of Action

The mechanism of action of 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Varied Substituents

a) N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine (10f)
  • Structure : 1,2,3-triazole core with phenethyl and dimethylamine groups.
  • Key Data :
    • Molecular Formula : C₁₃H₁₈N₄
    • 1H-NMR : δ 7.31–7.21 (m, aromatic protons), 4.58 (t, J = 7.0 Hz, CH₂), 2.23 (s, NMe₂) .
  • Comparison: The 1,2,3-triazole ring (vs.
b) 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine Dihydrochloride
  • Structure : Ethyl group replaces isopropyl at the triazole 4-position.
  • Key Data :
    • Molecular Formula : C₆H₁₃Cl₂N₄ (dihydrochloride salt)
    • Storage : Stable at room temperature .
  • Comparison: Smaller alkyl group (ethyl vs. Dihydrochloride salt improves aqueous solubility compared to the free base form of the target compound .

Triazole Derivatives with Heteroaromatic Linkages

a) 6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridine-2-amine (16)
  • Structure : Triazole linked to a pyridine ring.
  • Synthesis : Cyclization of imine intermediates with isopropylamine .
  • Comparison :
    • Pyridine ring introduces aromatic π-π stacking interactions, which may enhance binding to protein targets compared to the benzyl group in GEN-2 derivatives .
    • The absence of a methylamine side chain limits its utility in forming urea-based pharmacophores, unlike the target compound .

Triazole Derivatives with Urea/Amide Functionalities

a) 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1-((4-isopropyl-4H-1,2,4-triazol-3-yl)methyl)urea (GEN-2)
  • Structure : Urea derivative of the target compound.
  • Key Data :
    • Molecular Formula : C₂₁H₂₃ClFN₅O
    • LC-MS : m/z 402.30 [M+H]+ .
  • Comparison: Urea linkage enhances hydrogen-bonding capacity, critical for anti-parasitic activity against Trypanosoma cruzi (Chagas disease) . The target compound’s methylamine group serves as a versatile handle for introducing such pharmacophores .

Biological Activity

1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine, also known as a derivative of triazole compounds, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a triazole ring that is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

The molecular formula of 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine is C7H14N4, with a molecular weight of 154.21 g/mol. The compound features a triazole ring which is pivotal for its biological interactions.

PropertyValue
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
IUPAC NameN-methyl-1-(4-propan-2-yl-1,2,4-triazol-3-yl)methanamine
CAS Number1269379-00-1

Antimicrobial Properties

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial activity. In particular, studies have shown that 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine demonstrates effectiveness against various bacterial strains and fungi.

Case Study: Antifungal Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal properties of triazole derivatives. The results indicated that the compound showed inhibitory effects against Candida species and Aspergillus fumigatus at concentrations lower than those required for standard antifungal agents .

The mechanism through which 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine exerts its biological effects primarily involves the inhibition of specific enzymes and pathways crucial for microbial survival. The triazole moiety is known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is essential in ergosterol biosynthesis in fungi.

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. The triazole structure is linked to modulation of various signaling pathways involved in cancer cell proliferation and apoptosis.

Research Findings:
In vitro studies have shown that derivatives of triazoles can induce apoptosis in cancer cell lines through the activation of caspases and the disruption of mitochondrial membrane potential . The potential application in cancer therapy warrants further investigation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine, it is useful to compare it with other triazole derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity
1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamineModeratePotential
(4-Methyl-4H-1,2,4-triazol-3-yl)methylamineLowNone
(4-Isopropyltriazole)HighLimited

Q & A

Q. What computational methods guide the design of novel analogs?

  • Methodology : AI-driven retrosynthesis (e.g., Synthia™) proposes routes for derivatives like 5-(4-cyclopropylimidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-4-methylbenzamide. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to predict reactivity .

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